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An In-Depth Technical Guide to (S)-2-Hydroxy-3-
methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-alpha-Hydroxyisovaleric acid, is a
chiral carboxylic acid that serves as a crucial building block in the synthesis of various
pharmaceutical compounds and is a metabolite in human physiology. Its stereochemistry plays
a pivotal role in its biological activity and application in asymmetric synthesis. This guide
provides a comprehensive overview of its structure, stereochemistry, physicochemical
properties, spectroscopic data, and its role in metabolic pathways.

Structure and Stereochemistry

(S)-2-Hydroxy-3-methylbutanoic acid possesses a single stereocenter at the C2 position,
bearing a hydroxyl group. The "(S)" designation indicates that with the carboxyl group at the top
and the hydrogen atom pointing away, the substituents (hydroxyl, isopropyl, and carboxyl
groups) are arranged in a counter-clockwise direction according to the Cahn-Ingold-Prelog
priority rules.

Molecular Structure:
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Caption: 2D structure of (S)-2-Hydroxy-3-methylbutanoic acid.

Identifiers
Identifier Value
IUPAC Name (2S)-2-hydroxy-3-methylbutanoic acid[1]
CAS Number 17407-55-5[1]
Molecular Formula CsH1003[1]
Molecular Weight 118.13 g/mol [1]
SMILES CC(C)--INVALID-LINK--O)OJ[1]
inChi InChl=1S/C5H1003/c1-3(2)4(6)5(7)8/h3-
n
4,6H,1-2H3,(H,7,8)/t4-/m0/s1[1]
L-alpha-Hydroxyisovaleric acid, (S)-(+)-2-
Synonyms Hydroxy-3-methylbutyric acid, L-2-

Hydroxyisovaleric acid[1]

Physicochemical Properties

The physical and chemical properties of (S)-2-Hydroxy-3-methylbutanoic acid are
summarized in the table below. These properties are essential for its handling, storage, and
application in various chemical processes.

Property Value Reference
Melting Point 68-70 °C
Boiling Point 124-125 °C at 13 mmHg

[0]2°/D +19° (c=1in

Optical Activity hloroform)
chloroform

N Soluble in water, DMSO, and
Solubility thanol [2]
methanol.

Not explicitly found in search
pKa
results.
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Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and quality control of (S)-2-

Hydroxy-3-methylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, D20):

Chemical Shift (ppm) Multiplicity Assignment
3.83 d H-2

2.01 m H-3

0.95 d CHs-4

0.82 d CHs-4'

13C NMR (D20):

Chemical Shift (ppm) Assignment
183.8 C-1 (COOH)
79.9 C-2 (CH-OH)
34.1 C-3 (CH)
21.4 C-4 (CHs)
18.4 C-4' (CHs)

Infrared (IR) Spectroscopy

The IR spectrum of (S)-2-Hydroxy-3-methylbutanoic acid exhibits characteristic absorption

bands corresponding to its functional groups.
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid
3500-2500 Broad

and alcohol)
~2970 Medium C-H stretch (aliphatic)
~1725 Strong C=0 stretch (carboxylic acid)
~1230 Strong C-O stretch (carboxylic acid)
~1080 Strong C-O stretch (alcohol)

Biological Role and Metabolic Pathways

(S)-2-Hydroxy-3-methylbutanoic acid is a human metabolite primarily involved in the
catabolism of the branched-chain amino acids (BCAAs), valine and isoleucine. Elevated levels
of this compound in urine can be indicative of certain metabolic disorders.[2][3]

Valine and Isoleucine Catabolism

The breakdown of valine and isoleucine involves a series of enzymatic reactions. A key step is
the conversion of the corresponding a-keto acids to their acyl-CoA derivatives. Under certain
metabolic conditions, these a-keto acids can be alternatively reduced to a-hydroxy acids, such

as (S)-2-Hydroxy-3-methylbutanoic acid.
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Reduction

Caption: Simplified metabolic pathway of valine and isoleucine catabolism.

This compound has been detected in the urine of patients with metabolic disorders such as
phenylketonuria, methylmalonic acidemia, and maple syrup urine disease.[3] Its presence can
serve as a diagnostic marker for disruptions in amino acid metabolism.

Experimental Protocols
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Detailed, publicly available experimental protocols for the synthesis of (S)-2-Hydroxy-3-
methylbutanoic acid are not readily found in the scientific literature. However, general
strategies for its preparation involve either the enantioselective synthesis from a prochiral
precursor or the resolution of a racemic mixture.

General Strategy for Enantioselective Synthesis

One common approach is the enantioselective reduction of the corresponding a-keto acid, 2-
keto-3-methylbutanoic acid. This can be achieved using chiral reducing agents or enzymatic
catalysis.
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Caption: Workflow for enantioselective synthesis.

General Strategy for Chiral Resolution

Alternatively, a racemic mixture of 2-hydroxy-3-methylbutanoic acid can be prepared and then
resolved into its individual enantiomers. A common method involves the formation of
diastereomeric salts with a chiral amine.

Experimental Workflow for Chiral Resolution:

» Salt Formation: The racemic acid is reacted with an enantiomerically pure chiral amine (e.g.,
(R)-1-phenylethylamine) in a suitable solvent to form a mixture of diastereomeric salts.

o Fractional Crystallization: Due to their different physical properties, one diastereomeric salt
will be less soluble and can be selectively crystallized from the solution.
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o Salt Decomposition: The isolated diastereomeric salt is then treated with a strong acid to
liberate the enantiomerically pure (S)-2-Hydroxy-3-methylbutanoic acid.

« |solation: The final product is isolated through extraction and purified by recrystallization or

Racemic 2-Hydroxy-3- Enantiopure Chiral Amine
methylbutanoic acid
Mixture of
Diastereomeric Salts
[Fractional Crystallization)
Qsolated Diastereomeric Salg

Acidification

(S)-2-Hydroxy-3-
methylbutanoic acid

chromatography.

Click to download full resolution via product page
Caption: General workflow for chiral resolution via diastereomeric salt formation.

Applications in Drug Development and Research

(S)-2-Hydroxy-3-methylbutanoic acid is a valuable chiral building block in the synthesis of
various biologically active molecules. Its defined stereochemistry is often essential for the
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desired pharmacological activity of the final product. It is particularly used in the synthesis of
peptide analogues and other complex chiral molecules.

Safety and Handling

(S)-2-Hydroxy-3-methylbutanoic acid is classified as an irritant. It can cause skin and serious
eye irritation. Standard laboratory safety precautions, including the use of personal protective
equipment such as gloves, safety glasses, and a lab coat, should be observed when handling
this compound.[1]

Conclusion

(S)-2-Hydroxy-3-methylbutanoic acid is a molecule of significant interest to researchers in
organic synthesis and drug development due to its chiral nature. A thorough understanding of
its structure, properties, and metabolic relevance is crucial for its effective application. While
detailed synthetic protocols are not readily available in the public domain, the general
strategies of enantioselective synthesis and chiral resolution provide viable pathways for its
preparation. Further research into optimizing these synthetic routes will be beneficial for its
broader application in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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